molecular formula C19H20N2O3 B3756232 Ethyl 4-(3-hydroxypropylamino)benzo[h]quinoline-3-carboxylate

Ethyl 4-(3-hydroxypropylamino)benzo[h]quinoline-3-carboxylate

Cat. No.: B3756232
M. Wt: 324.4 g/mol
InChI Key: VLIJLGVFNLPKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-hydroxypropylamino)benzo[h]quinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This specific compound features a benzo[h]quinoline core with an ethyl ester and a hydroxypropylamino substituent, making it a unique and versatile molecule.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-hydroxypropylamino)benzo[h]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated quinoline derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-hydroxypropylamino)benzo[h]quinoline-3-carboxylate stands out due to its unique combination of a quinoline core with an ethyl ester and hydroxypropylamino substituent. This structural complexity enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 4-(3-hydroxypropylamino)benzo[h]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-24-19(23)16-12-21-17-14-7-4-3-6-13(14)8-9-15(17)18(16)20-10-5-11-22/h3-4,6-9,12,22H,2,5,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIJLGVFNLPKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCCO)C=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(3-hydroxypropylamino)benzo[h]quinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(3-hydroxypropylamino)benzo[h]quinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(3-hydroxypropylamino)benzo[h]quinoline-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(3-hydroxypropylamino)benzo[h]quinoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(3-hydroxypropylamino)benzo[h]quinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(3-hydroxypropylamino)benzo[h]quinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.